molecular formula C9H14O4 B14761368 1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)-

1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)-

Cat. No.: B14761368
M. Wt: 186.20 g/mol
InChI Key: DBSGWZHAARCNIM-UHFFFAOYSA-N
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Description

1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- is a chemical compound characterized by a cyclobutane ring with two carboxylic acid groups and an isopropyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable dicarboxylic acid derivative, cyclization can be achieved using reagents like phosphorus pentachloride or thionyl chloride, followed by hydrolysis to yield the desired compound.

Industrial Production Methods

Industrial production of 1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes. The exact mechanism depends on the context of its use, such as in pharmaceuticals or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Cyclobutanedicarboxylic acid, 3-amino-, 1,1-bis(1-methylethyl) ester
  • Cyclopentanecarboxylic acid, 1-methyl-3-(1-methylethyl)-, cis-

Uniqueness

1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- is unique due to its specific structural features, such as the cyclobutane ring and the isopropyl group. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3-propan-2-ylcyclobutane-1,1-dicarboxylic acid

InChI

InChI=1S/C9H14O4/c1-5(2)6-3-9(4-6,7(10)11)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

DBSGWZHAARCNIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C1)(C(=O)O)C(=O)O

Origin of Product

United States

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